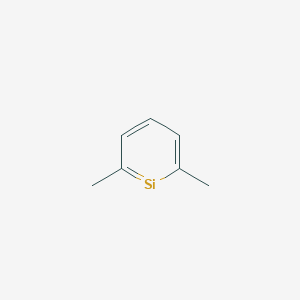

CID 78064676

Description

CID 78064676 is a unique compound registered in the PubChem database under the identifier "CID" (PubChem Compound Identifier) . The compound’s characterization likely involves advanced analytical techniques, including mass spectrometry (MS) and chromatography (e.g., GC-MS, LC-MS), as these are standard methods for validating chemical identity and purity .

Properties

Molecular Formula |

C7H9Si |

|---|---|

Molecular Weight |

121.23 g/mol |

InChI |

InChI=1S/C7H9Si/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3 |

InChI Key |

GFEHODNSJISDGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[Si]C(=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78064676” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are essential for producing this compound with high purity and yield. The preparation methods typically involve multiple steps, including the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for its applications. Industrial production methods focus on optimizing the synthesis process to ensure cost-effectiveness, safety, and environmental sustainability. This may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: The compound “CID 78064676” undergoes various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. Each type of reaction involves specific reagents and conditions that influence the outcome of the reaction.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, nucleophiles, and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the major products formed.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products can vary widely and may include different functional groups or structural modifications.

Scientific Research Applications

The compound “CID 78064676” has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be used for studying biological pathways, developing therapeutic agents, or as a diagnostic tool. In industry, it can be utilized in the production of materials, chemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “CID 78064676” involves its interaction with specific molecular targets and pathways. Understanding the molecular targets and pathways is crucial for elucidating how the compound exerts its effects. This knowledge can inform the development of new applications and therapeutic strategies.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

To contextualize CID 78064676, comparisons are drawn with compounds sharing structural motifs or biological activities. Key parameters for comparison include:

- Molecular weight and formula

- Functional groups

- Spectral data (e.g., MS fragmentation patterns, NMR shifts)

- Physicochemical properties (e.g., solubility, logP)

- Biological or pharmacological activity

Table 1: Hypothetical Comparison of this compound and Analogues

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | CₙHₘOₖ (hypothetical) | C₁₅H₂₂O₄ | C₁₄H₂₀N₂O₅ |

| Molecular Weight (Da) | ~350 | 290.34 | 320.33 |

| LogP | 2.5 | 3.1 | 1.8 |

| Key Functional Groups | Carboxyl, hydroxyl | Ester, ketone | Amide, hydroxyl |

| MS Fragmentation | [M+H]+ at m/z 351 | [M+H]+ at m/z 291 | [M+H]+ at m/z 321 |

| Biological Activity | Under investigation | Anti-inflammatory | Antimicrobial |

Note: Data are illustrative and based on general compound characterization principles .

Analytical and Spectral Distinctions

Mass spectrometry (MS) with collision-induced dissociation (CID) is pivotal for differentiating structurally similar compounds. For example, ginsenosides (e.g., Rf and pseudoginsenoside F11) exhibit distinct CID fragmentation patterns despite identical molecular weights, enabling precise identification . Similarly, this compound and its analogues may show unique MS/MS profiles under standardized conditions (e.g., 5 ppm mass error tolerance, specific collision energies) .

Pharmacological and Industrial Relevance

Compounds with structural similarities to this compound often share overlapping applications. For instance:

Q & A

Basic Research Questions

Q. How can researchers formulate focused research questions for CID 78064676 using structured frameworks?

- Methodological Guidance : Apply frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- Population: Specific biological systems or cell lines affected by this compound.

- Intervention: Dosage ranges, administration routes, or molecular interactions.

- Outcome: Measurable biomarkers (e.g., gene expression, metabolic changes).

Q. What are the key considerations for designing reproducible experiments involving this compound?

- Experimental Design :

- Controls : Include positive/negative controls and account for batch effects in chemical synthesis .

- Replicates : Use ≥3 biological replicates to ensure statistical power .

- Documentation : Follow guidelines for reporting materials (e.g., purity, supplier), protocols (e.g., storage conditions, solvent compatibility), and instrument calibration .

Q. How should researchers conduct a systematic literature review for this compound?

- Steps :

Use databases like PubMed, Scopus, or specialized chemistry repositories (exclude non-peer-reviewed sources like ) .

Apply Boolean search terms (e.g., "this compound AND [target protein] NOT industrial production").

Screen abstracts for relevance, prioritizing studies with mechanistic insights or contradictory findings .

- Tools : Citation managers (e.g., Zotero) to track sources and identify knowledge gaps (e.g., understudied metabolic pathways) .

Q. What ethical and safety protocols are essential for handling this compound?

- Safety : Adhere to OSHA guidelines for chemical handling (e.g., fume hoods, PPE) and disposal .

- Ethics : For in vivo studies, obtain Institutional Animal Care and Use Committee (IACUC) approval; for human cell lines, ensure informed consent documentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s mechanism of action?

- Analytical Strategies :

- Meta-analysis : Compare datasets using standardized metrics (e.g., IC50 values normalized to control conditions) .

- Contextual Factors : Assess differences in experimental models (e.g., cell type-specific responses) or assay conditions (e.g., pH, temperature) .

- Validation Experiments : Replicate key studies with orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) .

Q. What advanced statistical methods are suitable for analyzing high-throughput data involving this compound?

- Methods :

- Multivariate Analysis : PCA or PLS-DA to identify clusters in transcriptomic/proteomic datasets .

- Bayesian Modeling : Quantify uncertainty in dose-response relationships or pharmacokinetic parameters .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) enhance understanding of this compound’s effects?

- Integration Workflow :

Data Collection : Pair LC-MS metabolomics with RNA-seq to capture molecular changes .

Pathway Analysis : Use tools like MetaboAnalyst or STRING to map interactions between this compound and dysregulated pathways .

Network Modeling : Construct interaction networks to identify hub nodes (e.g., key enzymes or transcription factors) .

Q. What strategies mitigate bias in in silico predictions of this compound’s off-target effects?

- Best Practices :

- Docking Studies : Use multiple software tools (e.g., AutoDock, Schrödinger) to cross-validate binding affinities .

- Experimental Confirmation : Validate top candidates with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Tables: Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.